molecular formula C9H13BrN2OS B8094119 2-Ethylthiobenzimidazol hydro-bromide monohydrate

2-Ethylthiobenzimidazol hydro-bromide monohydrate

Cat. No. B8094119
M. Wt: 277.18 g/mol
InChI Key: PWZOTPVGGCJVJY-UHFFFAOYSA-N
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Description

2-Ethylthiobenzimidazol hydro-bromide monohydrate is a useful research compound. Its molecular formula is C9H13BrN2OS and its molecular weight is 277.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cardiovascular Health in Diabetes Mellitus : 2-Ethylthiobenzimidazole hydrobromide has been studied for its potential to prevent disturbances in coronary vascular tone and myocardial contractile function caused by diabetes mellitus. This effect is associated with limiting the formation of oxidative stress, reducing nitrosative stress, and decreasing the concentration of inflammatory markers (Lazuko, 2021).

  • Catalytic Applications : Hydroxy-functionalized imidazolium bromides, which are structurally related to 2-Ethylthiobenzimidazol hydro-bromide, have been synthesized and applied as catalysts for the cycloaddition of CO2 and epoxides to cyclic carbonates. These catalysts operate under mild reaction conditions and can be recycled multiple times without loss of activity (Anthofer et al., 2015).

  • Chemical Synthesis and Polymerization : Various imidazolium-based ionic liquid monomers have been polymerized through processes like RAFT (reversible addition fragmentation chain transfer), which are relevant to the synthesis and applications of 2-Ethylthiobenzimidazol hydro-bromide. Such polymers exhibit diverse properties and applications in materials science (Vijayakrishna et al., 2008).

  • Synthesis of Cyclic Carbonates : Research has been conducted on using hydroxyl-functionalized ionic liquids for synthesizing cyclic carbonates, a process that could be related to the chemical behavior of 2-Ethylthiobenzimidazol hydro-bromide. These studies are significant for understanding the catalytic properties and potential industrial applications (Dai et al., 2010).

  • Pharmacological Studies : Research on heterocyclic compounds like benzimidazole derivatives, which are chemically related to 2-Ethylthiobenzimidazol hydro-bromide, has revealed their potential for anti-inflammatory and other pharmacological activities. These studies provide insights into the potential medical applications of similar compounds (Abignente et al., 1992).

properties

IUPAC Name

2-ethylsulfanyl-1H-benzimidazole;hydrate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.BrH.H2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;;/h3-6H,2H2,1H3,(H,10,11);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZOTPVGGCJVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1.O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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